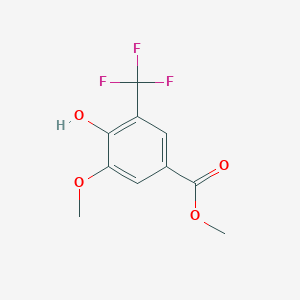

Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzoate compounds involves various chemical reactions, including condensation and substitution reactions, to introduce specific functional groups into the benzoate skeleton. For example, the synthesis of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives demonstrates the introduction of methoxy and other substituents affecting the compound's luminescence properties (Kim et al., 2021). Furthermore, complex benzoates have been synthesized by reacting mixtures with specific chlorides, showcasing the adaptability of benzoate chemistry for generating diverse molecular structures (Moser et al., 2005).

Molecular Structure Analysis

The molecular structure of methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate and similar compounds is characterized by various spectroscopic and crystallographic techniques. X-ray crystallography provides insights into the compound's crystal structure, showing disorder within certain groups and the orientation of substituents affecting the overall molecular conformation. Comparative studies of bromo-hydroxy-benzoic acid derivatives elucidate the influence of substituents on the crystal packing and intermolecular interactions, highlighting the structural diversity within this class of compounds (Suchetan et al., 2016).

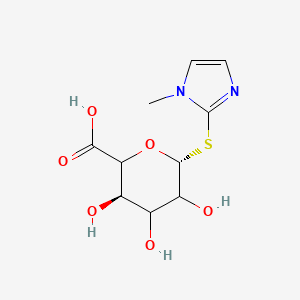

Chemical Reactions and Properties

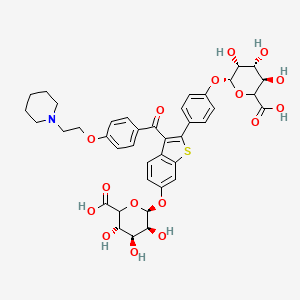

Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate undergoes various chemical reactions, reflecting its reactivity and functional group transformations. The formation of glycosyl triflates from thioglycosides using S-(4-methoxyphenyl) benzenethiosulfinate/trifluoromethanesulfonic anhydride demonstrates the compound's ability to engage in complex chemical transformations, leading to products with potential biological activity (Crich & Smith, 2000).

Physical Properties Analysis

The physical properties of methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate derivatives, such as their mesophases and phase behavior, can be studied through the synthesis of liquid crystalline benzoate derivatives. These compounds exhibit hexagonal columnar disordered structures, indicating the influence of molecular structure on the material's physical properties and potential applications in liquid crystal technology (Beginn et al., 2000).

Chemical Properties Analysis

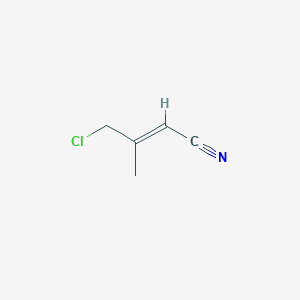

Investigations into the chemical properties of benzoate derivatives include studies on their photophysical properties, reaction mechanisms, and product formation. For instance, the synthesis and characterization of ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates through acyclic precursors highlight the methodological advancements and mechanistic insights into the formation of perfluoroalkylated benzoates (Cao et al., 2010).

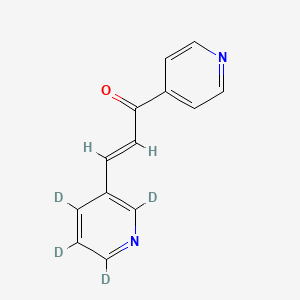

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Quantum Yields

The unique photophysical properties of methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate derivatives, such as methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, have been extensively studied. These compounds exhibit remarkable characteristics in luminescence properties, with methoxy and cyano groups significantly influencing the quantum yield and the spectral features of luminescence. Specifically, the introduction of a methoxy group as an electron donor can significantly enhance the quantum yield of deep blue luminescence in certain solvents like methylene chloride (Kim et al., 2021).

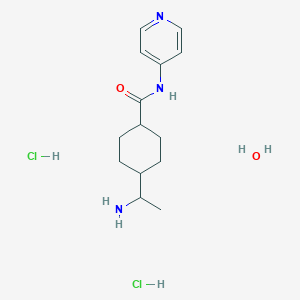

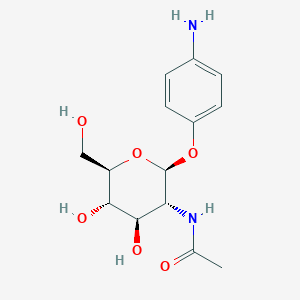

Synthesis Protocols for Pharmaceutical and Functional Materials

Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate is used as a building block in the synthesis of various pharmaceutical and functional materials. A protocol detailing the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, involving Togni reagent II and catalytic cesium carbonate, has been established. This process offers a broad application spectrum, potentially contributing to the discovery and development of new pharmaceuticals and agrochemicals (Feng & Ngai, 2016).

Chemical Structure and Reaction Mechanisms

Extensive research has been conducted to understand the chemical structure and reaction mechanisms involving methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate derivatives. Studies have explored the interaction of these compounds with various agents, examining the structural transformations and the formation of new compounds, contributing valuable insights into the field of organic chemistry and material science (Gaidarzhy et al., 2020).

Safety And Hazards

This compound is associated with several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and seeking medical advice if you feel unwell .

Eigenschaften

IUPAC Name |

methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c1-16-7-4-5(9(15)17-2)3-6(8(7)14)10(11,12)13/h3-4,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJGXXCOCSGOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652689 | |

| Record name | Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate | |

CAS RN |

883241-39-2 | |

| Record name | Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)